molecular formula C16H9F2N3O3S B10894317 N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B10894317
M. Wt: 361.3 g/mol
InChI Key: ISJFQDVZKKTCCM-UHFFFAOYSA-N
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Description

N~1~-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiazole ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH~4~) or hydrogenation catalysts.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br~2~) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr~3~).

Major Products

    Oxidation: Formation of corresponding amine derivatives.

    Reduction: Conversion to amine or hydroxylamine derivatives.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

N~1~-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and thiazole moieties play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(2,4-DIFLUOROPHENYL)-1,3-THIAZOL-2-YL]-3-NITROBENZAMIDE is unique due to the presence of both a thiazole ring and a nitrobenzamide moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H9F2N3O3S

Molecular Weight

361.3 g/mol

IUPAC Name

N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C16H9F2N3O3S/c17-10-4-5-12(13(18)7-10)14-8-25-16(19-14)20-15(22)9-2-1-3-11(6-9)21(23)24/h1-8H,(H,19,20,22)

InChI Key

ISJFQDVZKKTCCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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